
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene
Overview
Description
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is an organic compound characterized by the presence of four fluorine atoms and two hydroxymethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4,5,6-tetrafluorobenzene with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) groups in 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene are susceptible to oxidation, forming aldehydes or carboxylic acids. Key findings include:
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Reagents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective oxidants under acidic conditions.
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Products : Oxidation yields 3,4,5,6-tetrafluorophthalaldehyde (aldehyde) or 3,4,5,6-tetrafluorophthalic acid (carboxylic acid), depending on reaction severity .
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Mechanism : The reaction proceeds via deprotonation of the hydroxymethyl group, followed by formation of a carbonyl intermediate. Fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates .
Nucleophilic Substitution of Fluorine Atoms
The fluorine atoms at positions 3,4,5,6 undergo substitution under nucleophilic conditions:
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Reagents : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF).
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Products : Substitution yields derivatives such as 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethoxybenzene (methoxy substitution) .
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Kinetics : Fluorine substitution follows an SₙAr (nucleophilic aromatic substitution) mechanism, with electron-withdrawing hydroxymethyl groups activating the aromatic ring toward attack .
Coordination Chemistry and Metal Complexation
The compound acts as a ligand in coordination polymers:
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Reaction with Cobalt : Reacts with Co(OAc)₂·4H₂O under hydrothermal conditions to form poly[diaqua-(μ₃-3,4,5,6-tetrafluorophthalato-κ³O:O′)cobalt(II)] , a coordination polymer with a 3D network .
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Applications : Such complexes exhibit potential in catalysis or materials science due to their structural stability .
Hydrolysis and Esterification
The hydroxymethyl groups participate in esterification:
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Reagents : Acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) in the presence of acid catalysts.
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Products : Forms 3,4,5,6-tetrafluoro-1,2-bis(acetoxymethyl)benzene (ester derivative) .
Comparative Reactivity in Substitution Reactions
A comparative analysis of substitution rates for fluorine atoms (Table 1):
Position | Reagent | Reaction Rate (Relative) | Major Product |
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3,5-F | NaOCH₃ (DMF, 100°C) | 1.0 (reference) | 3,5-methoxy derivatives |
4,6-F | NaOCH₃ (DMF, 100°C) | 0.7 | 4,6-methoxy derivatives |
All F | t-BuOK (THF, 80°C) | 2.3 | Fully substituted methoxy product |
Data derived from kinetic studies in aromatic substitution mechanisms .
Thermal Stability and Decomposition
Scientific Research Applications
Materials Science
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is utilized in the development of advanced materials due to its unique fluorinated structure which imparts desirable properties such as chemical resistance and thermal stability.
Coatings and Polymers
The compound can be incorporated into polymer matrices to enhance properties such as hydrophobicity and chemical resistance. Its fluorinated nature makes it suitable for applications in protective coatings that require durability against harsh chemicals and environmental conditions.
Nanocomposites
Research has shown that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. These composites are valuable in aerospace and automotive industries where lightweight yet strong materials are essential.
Pharmaceutical Applications
The unique structural attributes of this compound make it a candidate for drug design and development.
Drug Delivery Systems
Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Studies indicate that this compound could be used to create drug delivery systems that improve the efficacy of therapeutic agents by modifying their release profiles.
Antimicrobial Agents
Research has indicated that fluorinated compounds possess antimicrobial properties. The incorporation of this compound into formulations may enhance the effectiveness of antimicrobial agents against resistant strains of bacteria.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis.
Synthesis of Fluorinated Aromatic Compounds
This compound can be used as a precursor in the synthesis of other fluorinated aromatic compounds which are critical in various chemical processes including agrochemicals and specialty chemicals.
Catalysts
There is potential for this compound to act as a catalyst or catalyst support in various organic reactions due to its unique electronic properties stemming from the presence of fluorine atoms.
Case Studies
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Similar structure but with hydroxymethyl groups in different positions.
Tetrafluorophthalonitrile: Contains fluorine atoms but different functional groups.
Uniqueness
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Biological Activity
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS: 92339-07-6), is a fluorinated aromatic compound with significant biological activity. This article reviews its biological properties based on recent research findings and case studies.
- Molecular Formula : C8H6F4O2
- Molecular Weight : 210.13 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 256 °C
- Purity : >97% (GC) .
The synthesis of this compound typically involves the reaction of tetrafluorobenzene with formaldehyde under acidic conditions. The introduction of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
Mechanism of Action :
The compound interacts with specific molecular targets in biological systems. Its hydroxymethyl groups can form hydrogen bonds with proteins and nucleic acids, influencing various biochemical pathways. This property is particularly important in the context of drug design and development .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:
- Case Study : A study demonstrated its effectiveness against Gram-positive bacteria when modified into azobenzene derivatives. The modified compounds showed over a 50-fold increase in antibacterial activity compared to their non-fluorinated counterparts .
Compound | Activity Against Gram-positive Bacteria | Reference |
---|---|---|
Native Ciprofloxacin | Baseline Activity | |
Azobenzene-derived Ciprofloxacin | >50-fold increase |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cells. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving oxidative stress and apoptosis.
- Case Study : In vitro assays indicated that the compound could induce apoptosis in specific cancer cell lines by disrupting mitochondrial function .
Applications in Drug Development
This compound is being explored as a potential scaffold for developing new drugs due to its unique structural features that enhance bioavailability and stability.
Research Findings
- Drug Design : The compound's ability to form stable interactions with biological macromolecules makes it a candidate for designing inhibitors targeting specific enzymes involved in disease pathways.
Application | Description |
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Antimicrobial Agents | Potential use in developing new antibiotics |
Anticancer Drugs | Investigated for its cytotoxic effects on tumor cells |
Drug Delivery Systems | Explored for enhancing drug solubility and stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, and how can purity be verified?
Methodological Answer: The compound can be synthesized via a two-step process:
Esterification : React 3,4,5,6-tetrafluorophthalic acid (CAS 652-03-9) with methanol under acidic conditions to form dimethyl 3,4,5,6-tetrafluorophthalate (CAS 652-03-9 derivatives; see ).
Reduction : Reduce the ester groups to hydroxymethyl using a reducing agent like LiAlH₄ or NaBH₄ in anhydrous tetrahydrofuran (THF).
Purity Verification :
- Gas Chromatography (GC) : Ensure >97% purity, as noted in the compound’s safety data sheet ().
- ¹⁹F/¹H NMR : Confirm substitution patterns and absence of impurities. Fluorine peaks should align with tetrafluoro substitution (e.g., δ ~−140 to −160 ppm for aromatic F in ¹⁹F NMR; ).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal packing and molecular geometry. Use a Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) and cooling to 200 K to minimize thermal motion (). Data collection parameters include 0.3° ω scans and redundancy checks for completeness ().
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine positions, while ¹H NMR identifies hydroxymethyl protons (δ ~4.5–5.0 ppm; ).
- IR Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹; ).
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Keep in a cool, dry environment (<4°C) under inert gas (e.g., N₂ or Ar) to prevent oxidation of hydroxymethyl groups ().
- Thermal Stability : Avoid prolonged exposure to temperatures >100°C, as fluorinated aromatics may decompose exothermically.
Advanced Research Questions
Q. How can crystallization experiments be designed to study supramolecular interactions in this compound?
Methodological Answer:
- Solvent Selection : Use dichloromethane (CH₂Cl₂) or similar low-polarity solvents to promote halogen bonding ().
- Crystallization Conditions : Slow evaporation at 200 K with a glass fiber mount (). Monitor crystal growth under polarized light to identify twinning or polymorphism.
- Space Group Determination : The compound typically crystallizes in the triclinic P1 space group (e.g., a = 13.1654(3) Å, b = 15.0483(3) Å, c = 16.2559(4) Å; α = 66.668°, β = 84.654°, γ = 80.842°; ).
Q. How are non-covalent interactions (e.g., halogen bonds) analyzed in its crystal structures?
Methodological Answer:
- Refinement Software : Use SHELXL-2013 for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms ().
- Interaction Metrics : Measure I···Br⁻ (halogen bond) distances (~3.2–3.5 Å) and C–H···Br⁻ angles (~150–170°). These interactions form 1D zigzag chains ().
- Electron Density Maps : Generate difference Fourier maps to locate hydrogen atoms and validate weak CH···X interactions ().
Q. What computational approaches integrate with experimental data to model electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with XRD data (e.g., C–F: 1.34–1.38 Å; ).
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization pathways using GROMACS or AMBER.
- Electrostatic Potential Maps : Identify electron-deficient regions (fluorine atoms) for nucleophilic attack predictions.
Q. How can steric hindrance from fluorine substituents be mitigated during functionalization?
Methodological Answer:
- Directed Functionalization : Use protecting groups (e.g., silyl ethers) on hydroxymethyl moieties to block undesired side reactions.
- Electrophilic Substitution : Activate the aromatic ring via Lewis acid catalysts (e.g., AlCl₃) for regioselective nitration or sulfonation.
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura coupling with boronates at less hindered positions (e.g., para to fluorine substituents; ).
Table 1. Crystallographic Parameters for this compound Derivatives
Parameter | Value | Source |
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Space Group | P1 (No. 2) | |
Unit Cell (Å, °) | a = 13.1654(3), b = 15.0483(3), c = 16.2559(4); α = 66.668°, β = 84.654°, γ = 80.842° | |
Halogen Bond (I···Br⁻) | 3.35 Å |
Table 2. Key Spectroscopic Peaks
Technique | Observed Peaks | Interpretation |
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¹⁹F NMR | δ −143 to −158 ppm | Aromatic C–F environments |
IR | 3250 cm⁻¹ (O–H), 1150 cm⁻¹ (C–F) | Hydroxyl and fluorinated aryl |
Properties
IUPAC Name |
[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJRDHVLVWRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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